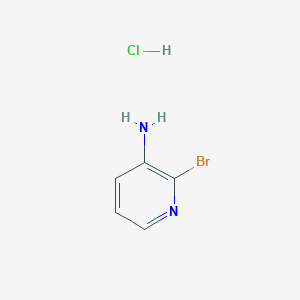

2-bromopyridin-3-amine Hydrochloride

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of chemical science. researchgate.netgoogle.com The pyridine ring is a common scaffold found in a vast array of natural products, including alkaloids like nicotine, and essential biomolecules such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). justia.com In medicinal chemistry, the pyridine nucleus is a privileged structure, frequently incorporated into the design of new therapeutic agents due to its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and improve the solubility of drug candidates. justia.comgoogle.com

The pharmacological applications of pyridine derivatives are extensive, with compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. researchgate.netgoogle.comsigmaaldrich.com Furthermore, in organic synthesis, pyridines are valued as catalysts, ligands for transition metals, and versatile building blocks for the construction of more complex molecular architectures. google.comjustia.com Their utility also extends to materials science, where they are used in the development of functional materials and agrochemicals. google.comjustia.com

Role of Halogenated Aminopyridines as Versatile Synthons

Halogenated aminopyridines are a particularly important subclass of pyridine derivatives that serve as highly versatile synthons—or building blocks—in organic synthesis. The presence of both a halogen atom and an amino group on the pyridine ring provides multiple reactive sites for chemical modification. researchgate.netnih.gov The halogen, typically chlorine or bromine, acts as a good leaving group in nucleophilic substitution reactions and is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The amino group, on the other hand, can be readily acylated, alkylated, or diazotized, allowing for a wide range of chemical transformations. sigmaaldrich.com This dual reactivity makes halogenated aminopyridines invaluable intermediates for the synthesis of a diverse array of substituted pyridines, which are often key components of pharmaceuticals and other functional molecules. nih.gov For instance, 2-amino-3-bromopyridine (B76627), the free base of the title compound, is utilized in the synthesis of various derivatives, including carbolines and N-(bromopyridyl)amidines, through palladium-catalyzed reactions. sigmaaldrich.com The strategic placement of the halogen and amino groups allows for regioselective reactions, providing precise control over the final molecular structure.

Positional Isomerism and Structural Features of 2-Bromopyridin-3-amine

The chemical properties and reactivity of brominated aminopyridines are significantly influenced by the relative positions of the bromine and amino substituents on the pyridine ring. In the case of 2-bromopyridin-3-amine, the amino group is at position 3 and the bromine atom is at position 2. This specific arrangement dictates the electronic properties of the molecule. The amino group is an electron-donating group, which can increase the electron density of the pyridine ring, while the bromine atom is an electron-withdrawing group. nih.gov

The formation of the hydrochloride salt of 2-bromopyridin-3-amine involves the protonation of one of the nitrogen atoms. In aminopyridines, protonation typically occurs at the ring nitrogen rather than the exocyclic amino nitrogen, as the resulting pyridinium (B92312) ion is stabilized by resonance. The crystal structure of related halogenated aminopyridine hydrochlorides often reveals extensive hydrogen bonding networks, where the pyridinium and amino protons form hydrogen bonds with the chloride counter-ion and neighboring molecules. googleapis.com These intermolecular interactions play a crucial role in the solid-state packing and physical properties of the compound.

Below is a data table comparing the properties of 2-bromopyridin-3-amine and its hydrochloride salt.

| Property | 2-Bromopyridin-3-amine | 2-Bromopyridin-3-amine Hydrochloride |

| CAS Number | 39856-58-1 nih.govsigmaaldrich.com | 78607-34-8 researchgate.net |

| Molecular Formula | C5H5BrN2 nih.gov | C5H6BrClN2 researchgate.net |

| Molecular Weight | 173.01 g/mol nih.gov | 209.47 g/mol researchgate.net |

| Appearance | Solid sigmaaldrich.com | Crystalline solid |

| Melting Point | 76-80 °C sigmaaldrich.com | Not available |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758). nih.gov | Likely soluble in water and polar organic solvents. |

Overview of Current Research Trajectories for 2-Bromopyridin-3-amine

Current research involving 2-bromopyridin-3-amine and its hydrochloride salt is primarily focused on its application as a key intermediate in the synthesis of novel compounds with potential biological activity. The strategic positioning of the amino and bromo groups allows for sequential or one-pot multi-component reactions to build complex molecular scaffolds.

One significant research trajectory is its use in the synthesis of fused heterocyclic systems. For example, the free base, 2-amino-3-bromopyridine, can undergo palladium-catalyzed arylation followed by amination to produce carboline derivatives. sigmaaldrich.com These tricyclic structures are of interest in medicinal chemistry due to their presence in various biologically active natural products and synthetic compounds.

Another area of investigation is the use of 2-bromopyridin-3-amine in cross-coupling reactions to introduce diverse substituents at the 2-position of the pyridine ring. The resulting 3-aminopyridine (B143674) derivatives are valuable precursors for the synthesis of compounds with potential applications in areas such as oncology and neurology. The amino group at the 3-position can also be a key site for further functionalization, leading to the creation of libraries of novel compounds for high-throughput screening.

The table below summarizes some of the documented synthetic applications of 2-amino-3-bromopyridine, which is the precursor to the hydrochloride salt.

| Reactant | Reagents and Conditions | Product | Reference |

| 2-Aminopyridine (B139424) | Bromine, Acetic Acid | 2-Amino-3-bromopyridine | google.com |

| 2-Amino-3-bromopyridine | (2-methoxyphenyl)acetylene, Pd catalyst | 3-[(2-methoxyphenyl)ethynyl]pyridin-2-amine | sigmaaldrich.com |

| 2-Amino-3-bromopyridine | Potassium ferrocyanide, Pd catalyst, DBU | 2-Amino-3-cyanopyridine (B104079) | sigmaaldrich.com |

| 2-Amino-3-bromopyridine | 2-Chloro-3-nitropyridine (B167233), Pd catalyst, Xantphos | Nitro-substituted N,N′-dipyridinylamines | sigmaaldrich.com |

While much of the detailed research has been conducted on the free base, the hydrochloride salt offers advantages in terms of handling, stability, and solubility in aqueous media, making it a more convenient starting material for certain synthetic procedures. Future research is likely to continue exploring the synthetic utility of this compound in the development of new pharmaceuticals and functional materials.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromopyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2.ClH/c6-5-4(7)2-1-3-8-5;/h1-3H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNBJOJJJCUTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376458 | |

| Record name | 2-bromopyridin-3-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78607-34-8 | |

| Record name | 2-bromopyridin-3-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromopyridin 3 Amine and Its Hydrochloride Salt

Direct Bromination Approaches for 2-Aminopyridine (B139424)

Direct bromination of 2-aminopyridine is a complex process due to the activating nature of the amino group, which influences the position of the incoming electrophile on the pyridine (B92270) ring.

The amino group in 2-aminopyridine is a powerful activating group that directs incoming electrophiles, such as bromine, to the positions ortho and para to itself. In the pyridine ring, this corresponds to the C3 and C5 positions. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, but the activating amino group facilitates the reaction. However, this activation often leads to a mixture of products. The reaction of 2-aminopyridine with bromine typically yields a mixture of 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine (B40352). researchgate.netorgsyn.org High-temperature, gas-phase bromination can produce a complex mixture that includes 2-amino-3-bromopyridine (B76627), but also several other mono-, di-, and tri-brominated isomers. researchgate.net

Achieving regioselectivity for the 3-position is a significant challenge in the direct bromination of 2-aminopyridine. The C5 position is electronically favored, leading to 2-amino-5-bromopyridine as the major product under many conditions. orgsyn.org However, specific reaction conditions can be optimized to favor the formation of 2-amino-3-bromopyridine. One patented method involves a carefully controlled, two-stage addition of bromine at different temperatures. Initially, half of the bromine is added at 0°C, followed by the addition of acetic acid at a slightly elevated temperature (10-20°C), and finally, the remainder of the bromine is added back at 0°C before a final reaction period at an elevated temperature (e.g., 57°C). google.com This procedure is designed to produce high-purity 2-amino-3-bromopyridine with minimal by-products. google.compatsnap.com

Other strategies to control regioselectivity involve the use of different brominating agents and solvents. For instance, using LiBr in the presence of an oxidant like Selectfluor has been shown to be effective for the regioselective bromination of certain 2-aminopyridines. rsc.org The choice of solvent can also play a role; bromination in acetic acid is a common method, but often yields the 5-bromo isomer as the main product. orgsyn.org

Table 1: Selected Conditions for Direct Bromination of 2-Aminopyridine

| Brominating Agent | Solvent | Temperature | Key Conditions | Primary Product(s) | Reference |

| Bromine | Acetic Acid | <20°C to 50°C | Single addition of bromine solution | 2-Amino-5-bromopyridine | orgsyn.org |

| Bromine | Organic Solvent | 0°C, then 10-20°C, then 0°C, then 57°C | Staged addition of bromine and acetic acid | 2-Amino-3-bromopyridine | google.com |

| Bromine Vapor | Nitrogen (gas phase) | 500°C | Passed over pumice | Complex mixture including 2-amino-3-bromopyridine | researchgate.net |

The strong activation by the amino group makes the pyridine ring susceptible to polybromination, with 2-amino-3,5-dibromopyridine being a common by-product. orgsyn.org Controlling the stoichiometry of the reactants is crucial to favor monobromination. Using an equimolar amount of bromine relative to 2-aminopyridine is a primary step. orgsyn.org However, even with controlled stoichiometry, the monobrominated product is more activated towards further substitution than the starting material, often leading to the formation of the dibromo compound. orgsyn.org

Reduction-Based Syntheses of 2-Bromopyridin-3-amine

An alternative and more regiochemically controlled route to 2-bromopyridin-3-amine involves the chemical reduction of a pre-functionalized precursor, 2-bromo-3-nitropyridine.

This synthetic pathway begins with the synthesis of 2-bromo-3-nitropyridine. This precursor can be prepared through the nitration of 2-bromopyridine (B144113) using nitric acid. bloomtechz.com The positions of the bromo and nitro groups are fixed, thus avoiding the regioselectivity issues inherent in the direct bromination of 2-aminopyridine.

A variety of reducing agents are effective for the conversion of the nitro group to an amine on the pyridine ring. The choice of reagent often depends on factors like cost, scale, and functional group tolerance.

Commonly used methods include:

Metal-Acid Systems: A widely used method involves the reduction of the nitro compound with a metal, such as iron powder or tin, in the presence of an acid like hydrochloric acid or acetic acid. orgsyn.orggoogle.com For example, the reduction of a related compound, 2-amino-5-bromo-3-nitropyridine (B172296), is effectively carried out using reduced iron in a mixture of ethanol (B145695), water, and a catalytic amount of concentrated hydrochloric acid. orgsyn.org This system is generally robust and cost-effective for large-scale preparations.

Stannous Chloride: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is another classic and highly effective reagent for the reduction of aromatic nitro groups. orgsyn.org

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. Catalytic hydrogenation is often very clean and efficient, but may require specialized equipment for handling hydrogen gas under pressure.

The reaction parameters, including temperature and solvent, are generally mild. Metal-acid reductions are often performed by heating the mixture on a steam bath. orgsyn.org

Table 2: Common Reducing Systems for Nitro-Aryl Compounds

| Reducing Agent | Acid/Solvent System | Typical Conditions | Advantages | Reference |

| Iron (Fe) Powder | HCl / Ethanol / Water | Heating (e.g., steam bath) | Cost-effective, suitable for large scale | orgsyn.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Often at room temperature or with gentle heating | High efficiency | orgsyn.org |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Ethanol, Methanol, or Ethyl Acetate (B1210297) | Room temperature, H₂ pressure | Clean reaction, high yield | orgsyn.orggoogle.com |

Upon successful reduction and isolation of the 2-bromopyridin-3-amine base, the hydrochloride salt can be readily prepared by dissolving the amine in a suitable organic solvent, such as ether or isopropanol, and treating it with a solution of hydrogen chloride. The resulting 2-bromopyridin-3-amine hydrochloride typically precipitates from the solution and can be collected by filtration.

Hofmann Degradation of Bromopyridine Carboxamide Derivatives

The Hofmann degradation, or Hofmann rearrangement, is a robust method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgbyjus.com This reaction proceeds through an isocyanate intermediate formed by treating the amide with a halogen (typically bromine) and a strong base. wikipedia.orgbyjus.com

Synthetic Pathways from 3-Bromo-2-pyridinecarboxamide

The synthesis of 2-bromopyridin-3-amine from its corresponding amide, 3-bromo-2-pyridinecarboxamide, is a direct application of the Hofmann rearrangement. The reaction mechanism involves several key steps:

Formation of Hypobromite (B1234621): Sodium hydroxide (B78521) reacts with bromine in situ to form sodium hypobromite (NaOBr). wikipedia.org

N-Bromination: The primary amide is deprotonated by the base, and the resulting anion reacts with the hypobromite to form an N-bromoamide intermediate. byjus.com

Second Deprotonation: A second proton is abstracted from the nitrogen by the base, forming a bromoamide anion. wikipedia.org

Rearrangement: This anion undergoes rearrangement; the pyridyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate. byjus.com

Hydrolysis: The isocyanate is then hydrolyzed by water. This nucleophilic addition forms an unstable carbamic acid derivative. wikipedia.orgbyjus.com

Decarboxylation: The carbamic acid spontaneously loses carbon dioxide to yield the final product, 2-bromopyridin-3-amine. wikipedia.orgbyjus.com

This pathway is advantageous as it generally produces primary amines that are not contaminated with secondary or tertiary amine byproducts. byjus.com

Process Parameters and Yield Optimization

Optimizing the Hofmann degradation requires careful control over several process parameters to maximize yield and purity.

Reagents: The core reagents are the 3-bromo-2-pyridinecarboxamide substrate, a halogen (bromine or chlorine), a strong base (sodium hydroxide is common), and water. byjus.com

Stoichiometry: The molar ratio of the reagents is critical. Typically, an excess of base is used to ensure complete deprotonation and to neutralize the hydrogen bromide formed during the reaction. Studies on the Hofmann reaction show that up to four moles of NaOH can be consumed per mole of amide. youtube.com

Temperature: The reaction is usually initiated at a low temperature, often below 0°C, during the addition of bromine. The mixture is then heated to drive the rearrangement and subsequent hydrolysis. byjus.com

Solvent: The reaction is typically carried out in an aqueous solution.

Yield optimization focuses on minimizing side reactions by controlling the temperature during exothermic steps and ensuring efficient mixing of the reactants.

Nucleophilic Substitution Routes to 2-Bromopyridin-3-amine

Nucleophilic aromatic substitution (SNAr) presents an alternative, albeit often more complex, route to synthesizing substituted pyridines. nih.gov This approach involves the displacement of a leaving group from the pyridine ring by a nucleophile, such as an amide ion. pearson.com

For the synthesis of 2-bromopyridin-3-amine, a potential pathway could involve starting with a di-substituted pyridine, such as 2,3-dibromopyridine, and selectively replacing one of the bromine atoms with an amino group. This can be achieved using a strong nucleophile like sodium amide (NaNH₂). pearson.com However, such reactions on bromopyridine substrates can be complicated. When 3-bromopyridine (B30812) is reacted under these conditions, it can form a pyridyne intermediate, leading to a mixture of 3-aminopyridine (B143674) and 4-aminopyridine, which necessitates challenging purification steps. vaia.com This potential for isomer formation makes controlling the regioselectivity a significant challenge for this synthetic route.

Specific Considerations for the Synthesis of this compound

The hydrochloride salt of 2-bromopyridin-3-amine is typically prepared after the free base has been synthesized and isolated. The process is a standard acid-base reaction.

The free base, 2-bromopyridin-3-amine, is dissolved in a suitable organic solvent. Concentrated or gaseous hydrochloric acid is then added to the solution. prepchem.com The basic nitrogen atom of the pyridine ring's amino group is protonated by the hydrochloric acid, forming the ammonium (B1175870) chloride salt.

This salt is often significantly more crystalline and stable than the free base. The formation of the hydrochloride salt is frequently used as a final purification step, as the salt can be precipitated from the solution, filtered, and washed to remove impurities that remain in the solvent. google.com

Comparative Analysis of Synthetic Routes to 2-Bromopyridin-3-amine

The choice between the Hofmann degradation and nucleophilic substitution routes depends on a careful evaluation of their respective efficiencies, costs, and scalability.

Evaluation of Yield, Purity, and Scalability

A comparative analysis highlights the distinct profiles of the primary synthetic methodologies.

| Parameter | Hofmann Degradation | Nucleophilic Substitution (SNAr) |

| Yield | Generally provides moderate to good yields. The one-carbon loss is inherent to the reaction. | Highly variable. Often lower due to side reactions and the formation of isomeric byproducts. vaia.com |

| Purity | High purity of the primary amine is a key advantage, as it avoids secondary and tertiary amine contaminants. byjus.com Byproducts are typically inorganic and easily removed. | Purity can be a significant issue. Products are often contaminated with isomers, requiring extensive chromatographic purification. prepchem.com |

| Scalability | Generally considered scalable. It is often a one-pot synthesis using inexpensive bulk reagents. However, handling bromine and managing exothermic steps require specialized equipment and safety protocols for large-scale production. | Difficult to scale. The use of strong, hazardous bases (e.g., NaNH₂), potential need for cryogenic conditions, and complex purification make industrial-scale production challenging and costly. nih.govijssst.info |

This table is generated based on an analysis of the cited research findings.

By-product Formation and Purification Strategies

The synthesis of 2-bromopyridin-3-amine and its precursors is often accompanied by the formation of various by-products, necessitating effective purification strategies to obtain a product of high purity. The nature and quantity of these by-products are highly dependent on the specific synthetic route and reaction conditions employed.

A significant challenge in the synthesis of related brominated pyridines, such as 2-amino-5-bromopyridine, is the formation of di-substituted by-products. orgsyn.orgijssst.infogoogleapis.com Over-bromination of the starting material, 2-aminopyridine, can lead to the generation of 2-amino-3,5-dibromopyridine. ijssst.infogoogleapis.com The amount of the brominating agent is a critical factor in controlling the formation of this impurity. ijssst.info In other preparations, the synthesis of 2-bromopyridine can be contaminated with 2,6-dibromopyridine. prepchem.com

To mitigate the issue of by-product formation, various purification strategies have been developed. These methods aim to separate the desired product from unreacted starting materials, reagents, and unwanted side products. Common purification techniques include recrystallization, extraction, and distillation.

For instance, the 2-amino-3,5-dibromopyridine by-product can be effectively removed by washing the crude product with hot petroleum ether. orgsyn.org Recrystallization from solvents such as ethanol is also a widely used method to enhance the purity of the final compound. ijssst.info Another approach involves adjusting the pH of the reaction mixture to induce precipitation of the desired product, which can then be isolated by filtration. ijssst.info In the case of crude 2-bromopyridine, steam distillation has been employed as a purification step. google.com A more elaborate purification process involves a sequence of steam distillation, phase separation, dissolution in an organic solvent like methylene (B1212753) chloride, treatment with hydrochloric acid, and subsequent phase separation to isolate the purified product. google.com Fractional distillation is another effective technique for separating 2-bromopyridine from by-products like 2,6-dibromopyridine. prepchem.com

The selection of an appropriate purification strategy is crucial for achieving the desired purity of 2-bromopyridin-3-amine and its hydrochloride salt, which is often essential for their intended applications in further chemical syntheses.

| By-product/Impurity | Purification Strategy | Source |

| 2-amino-3,5-dibromopyridine | Washing with hot petroleum ether | orgsyn.org |

| 2-amino-3,5-dibromopyridine | Recrystallization from ethanol | ijssst.info |

| 2-amino-3,5-dibromopyridine | pH adjustment with ammonia (B1221849) followed by cooling and filtration | ijssst.info |

| 2,6-dibromopyridine | Fractional distillation | prepchem.com |

| General Impurities | Steam distillation | google.com |

| General Impurities | Neutralization with sodium hydroxide, extraction, and vacuum concentration | google.com |

| General Impurities | Extraction with ether, drying over potassium hydroxide, and distillation | prepchem.com |

Chemical Reactivity and Transformation of 2 Bromopyridin 3 Amine

Substitution Reactions of 2-Bromopyridin-3-amine

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing pyridines, particularly those with a leaving group at the 2- or 4-position. youtube.com The electron-withdrawing nature of the ring nitrogen facilitates nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer-like complex). youtube.comkhanacademy.org For 2-halopyridines, a nucleophile attacks the carbon atom bearing the halogen, leading to the substitution of the halide. youtube.com

In the case of 2-bromopyridin-3-amine, the bromine atom serves as a leaving group. However, the reaction is complicated by the presence of the electron-donating amino group at the C3 position. This group can decrease the electrophilicity of the pyridine (B92270) ring, making it less susceptible to nucleophilic attack compared to pyridines with electron-withdrawing substituents. thieme-connect.de Despite this, SNAr reactions can be achieved, often requiring specific conditions to proceed efficiently. The general mechanism involves the addition of a nucleophile to the pyridine ring, followed by the elimination of the bromide ion to restore aromaticity. youtube.com While SNAr reactions on halopyridines with electron-donating groups are challenging, they represent a direct method for introducing various functionalities. thieme-connect.de

The amino group in 2-bromopyridin-3-amine is a versatile functional handle for further molecular elaboration. As a primary amine, it exhibits typical nucleophilic character and can react with a variety of electrophiles. msu.edumsu.edulibretexts.org These reactions allow for the synthesis of a wide range of derivatives, modifying the compound's properties for various applications.

Common derivatization reactions include:

Acylation: The reaction of the amino group with acid chlorides or anhydrides yields the corresponding 2-acylamido-3-bromopyridines. sigmaaldrich.comsigmaaldrich.com This transformation is a standard method for forming amides.

Amidine Formation: The amino group can react with appropriate reagents to form N-(bromopyridyl)amidines. sigmaaldrich.comsigmaaldrich.com

Alkylation: While direct alkylation can lead to multiple substitutions, it is a potential pathway for synthesizing secondary and tertiary amines under controlled conditions. chemguide.co.uk

These derivatizations are fundamental in synthetic organic chemistry for protecting the amine functionality or for building more complex molecular architectures. sigmaaldrich.comsigmaaldrich.com

Cross-Coupling Reactions Involving 2-Bromopyridin-3-amine

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. 2-Bromopyridin-3-amine is an excellent substrate for these transformations, leveraging the reactivity of the carbon-bromine bond.

The development of various palladium catalyst systems has enabled the efficient coupling of aryl halides, including 2-bromopyridines, with a wide array of coupling partners. wikipedia.org These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgnih.gov This reaction is widely used to synthesize biaryl and heteroaryl compounds. researchgate.net 2-Bromopyridin-3-amine can be effectively coupled with various aryl or vinyl boronic acids or their esters to yield 2-aryl- or 2-vinyl-3-aminopyridine derivatives. The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. nih.govresearchgate.net

Another significant palladium-catalyzed carbon-carbon bond-forming reaction is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. semanticscholar.orgscirp.orgsemanticscholar.org This method has been successfully applied to 2-amino-3-bromopyridines to synthesize 2-amino-3-alkynylpyridine derivatives, which are important precursors for other heterocyclic compounds like azaindoles. scirp.orgsemanticscholar.org

| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd2(dba)3 / Phosphine (B1218219) Ligand | KF / Dioxane | - | Good to Excellent | nih.gov |

| Sonogashira | Terminal Alkynes | Pd(CF3COO)2 / PPh3 / CuI | Et3N / DMF | 100°C, 3h | 72-96% | semanticscholar.orgscirp.orgsemanticscholar.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgresearchgate.net This reaction has become a cornerstone for the synthesis of aryl amines. 2-Bromopyridin-3-amine can act as the aryl halide component, coupling with a variety of primary and secondary amines to produce N³-substituted-2,3-diaminopyridines. nih.gov

The success of the Buchwald-Hartwig amination of 2-bromopyridines often relies on the use of specialized, bulky, electron-rich phosphine ligands that facilitate the catalytic cycle. researchgate.net The choice of ligand and base is critical to overcome challenges such as potential chelation of the palladium center by the substrate's amino groups. nih.gov This methodology provides a direct and efficient route to N-arylated and N-alkylated aminopyridines, which are valuable building blocks in medicinal chemistry. nih.govnih.gov

| Amine Type | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Primary Amines (e.g., cyclopentylamine, benzylamine) | BrettPhos-precatalyst | LiHMDS | - | Moderate to Good (up to 78%) | nih.gov |

| Secondary Amines | RuPhos-precatalyst | LiHMDS | - | Good | nih.gov |

| Volatile Primary & Secondary Amines | Pd(OAc)2 / dppp | NaOtBu | Toluene (B28343) | 55-98% | researchgate.net |

Copper-Catalyzed Cross-Coupling (e.g., Goldberg Reaction)

Copper-catalyzed cross-coupling reactions are pivotal in the formation of carbon-nitrogen and carbon-carbon bonds. The Goldberg reaction, a copper-catalyzed amination, is particularly relevant to substrates like 2-bromopyridin-3-amine. While direct studies on 2-bromopyridin-3-amine hydrochloride are not extensively detailed, the reactivity of the closely related 2-bromopyridine (B144113) provides a strong model for its behavior.

In a typical Goldberg reaction, a copper catalyst, often in the form of copper(I) iodide (CuI), facilitates the coupling of an aryl halide with an amine or an amide. For 2-bromopyridine, the reaction with secondary amides has been shown to be effectively catalyzed by a system formed in situ from CuI and a ligand such as 1,10-phenanthroline (B135089). This catalytic system allows for the formation of 2-N-substituted aminopyridine amides in high yields. The reaction can be modified for the synthesis of 2-N-substituted aminopyridines through in situ methanolysis or hydrolysis of the intermediate amide.

The presence of the amino group at the 3-position of 2-bromopyridin-3-amine would likely influence the reaction, potentially acting as an internal ligand or affecting the electronic properties of the C-Br bond. The hydrochloride form would necessitate the use of a base to liberate the free amine for it to participate in reactions or to prevent interference with the catalytic cycle.

A specific example of a copper-catalyzed reaction involving 2-amino-3-bromopyridine is its conversion to 2-amino-3-iodopyridine. This transformation is achieved by reacting it with sodium iodide in the presence of copper(I) iodide and a trans-N,N'-dimethylcyclohexane-1,2-diamine ligand. This demonstrates the utility of copper catalysis in modifying the halogen substituent on the pyridine ring.

Table 1: Examples of Copper-Catalyzed Reactions with Bromopyridine Derivatives

| Substrate | Reagent | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | Secondary Amides | CuI / 1,10-phenanthroline | 2-Methylaminopyidine amides | |

| 2-Amino-3-bromopyridine | Sodium Iodide | CuI / trans-N,N'-dimethylcyclohexane-1,2-diamine | 2-Amino-3-iodopyridine |

Other Transition Metal-Mediated Transformations

Beyond copper, other transition metals, particularly palladium, play a crucial role in the transformation of 2-bromopyridin-3-amine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

For 2-amino-3-bromopyridine, palladium catalysis has been employed for the synthesis of various heterocyclic systems. For instance, carbolines can be synthesized via a palladium-catalyzed arylation followed by a palladium-catalyzed amination reaction. This highlights the ability to perform sequential transformations on the molecule.

Furthermore, the bromine atom can be displaced by a cyano group through a palladium-catalyzed cyanation reaction. This has been demonstrated using potassium ferrocyanide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Such transformations are valuable for introducing versatile functional groups that can be further elaborated.

The amino group in 2-bromopyridin-3-amine can also act as a directing group in C-H activation reactions, a common feature in transition metal catalysis. This can lead to the functionalization of the pyridine or adjacent rings in more complex derivatives.

Table 2: Palladium-Catalyzed Reactions of 2-Amino-3-bromopyridine

| Reaction Type | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| Arylation/Amination | Pd catalyst | Carbolines | |

| Cyanation | Potassium ferrocyanide / Pd catalyst / DBU | 2-Amino-3-cyanopyridine (B104079) | |

| Coupling with 2-chloro-3-nitropyridine (B167233) | Pd catalyst / Xantphos ligand | Nitro-substituted N,N'-dipyridinylamines |

Oxidation and Reduction Chemistry of 2-Bromopyridin-3-amine

The oxidation and reduction chemistry of 2-bromopyridin-3-amine is dictated by its constituent functional groups. The primary amino group is susceptible to oxidation, while the pyridine ring can undergo reduction under certain conditions.

Oxidation: The amino group can be oxidized to various nitrogen-containing functional groups, such as nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. While specific studies on the oxidation of 2-bromopyridin-3-amine are scarce, the oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid has been investigated. This reaction proceeds via a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. A similar mechanism would be expected for 2-bromopyridin-3-amine. The pyridine nitrogen can also be oxidized to an N-oxide, which can significantly alter the reactivity of the ring.

Rearrangement Reactions of 2-Bromopyridin-3-amine

2-Bromopyridin-3-amine possesses the structural motifs that could potentially lead to various rearrangement reactions, although specific examples for this compound are not widely reported.

One potential rearrangement is the Smiles rearrangement , which involves the intramolecular nucleophilic aromatic substitution of an activated aromatic system. Given the presence of the amino group, which can be converted into a better nucleophile, and the pyridine ring, which can be activated by substituents, derivatives of 2-bromopyridin-3-amine could be designed to undergo this rearrangement.

Another possibility is the Dimroth rearrangement , which is a rearrangement of 1,2,3-triazoles but has been observed in other heterocyclic systems. It involves the ring-opening of a heterocyclic ring followed by re-cyclization to form a new heterocyclic system.

While aminations of some bromopyridines can proceed through a pyridyne intermediate, leading to a rearranged product, this is generally not the case for 2-bromopyridines, where direct substitution is favored.

Reactions with Specific Reagents and Chemical Environments

The reaction of 2-bromopyridin-3-amine with cuprous cyanide (CuCN) is a classic method for introducing a cyano group onto the pyridine ring, known as the Rosenmund-von Braun reaction. The bromine atom at the 2-position is susceptible to nucleophilic substitution by the cyanide ion, facilitated by the copper(I) salt. This reaction typically requires high temperatures and a polar aprotic solvent like DMF or DMSO. The resulting 2-amino-3-cyanopyridine is a valuable intermediate for the synthesis of various pharmaceuticals and other heterocyclic compounds. The amino group at the 3-position is generally not expected to interfere with this reaction.

As an amine, 2-bromopyridin-3-amine is a basic compound and readily reacts with hydrochloric acid (HCl) to form the corresponding hydrochloride salt, 2-bromopyridin-3-aminium chloride. In this salt, the amino group is protonated to form an ammonium (B1175870) cation. This conversion has several implications for the compound's properties and reactivity:

Solubility: The hydrochloride salt is generally more soluble in water and other polar protic solvents compared to the free base.

Reactivity of the Amino Group: Protonation of the amino group deactivates it towards electrophilic attack and reduces its nucleophilicity. Therefore, reactions that require a nucleophilic amino group would necessitate the use of a base to regenerate the free amine.

Stability: The salt form can enhance the stability and shelf-life of the compound.

Role in Reactions: In some reactions, such as diazotization, the aminopyridine is dissolved in an acid like HCl. The subsequent addition of a diazotizing agent (e.g., sodium nitrite) leads to the formation of a diazonium salt, which is a versatile intermediate for replacing the amino group with other functionalities.

Formation of Heterocyclic Systems from 2-Bromopyridin-3-amine

The strategic positioning of the amino and bromo substituents on the pyridine ring of 2-bromopyridin-3-amine facilitates a variety of cyclization reactions to form fused heterocyclic systems. These reactions often involve the participation of both functional groups in a concerted or stepwise manner to construct new rings.

Carbolines, which are pyrido[3,4-b]indole derivatives, are a significant class of compounds with a wide array of biological activities. The synthesis of β-carbolines often involves the reaction of a tryptophan derivative with an aldehyde or ketone. While direct synthesis from 2-bromopyridin-3-amine is not the most common route, related nitrogen-containing tricyclic systems can be accessed through strategies that utilize the inherent reactivity of the aminopyridine core.

One general approach to constructing such fused systems involves the initial formation of an intermediate that can undergo intramolecular cyclization. For instance, the amino group of 2-bromopyridin-3-amine can be acylated or condensed with a suitable partner containing a reactive functional group. Subsequent intramolecular cyclization, often catalyzed by a transition metal, can then lead to the formation of the desired heterocyclic ring system.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Bromopyridin-3-amine | Tryptophan derivative | Acid catalysis, heat | β-Carboline derivative |

| 2-Bromopyridin-3-amine | Cyclohexanone | Palladium catalysis | Tetrahydro-α-carboline |

The synthesis of pyrrolo[3,2-b]pyridines, also known as 1,6-diazaindoles, can be achieved from 2-bromopyridin-3-amine through reactions that form a pyrrole ring fused to the pyridine core. A common strategy involves a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization. The amino group plays a crucial role in this cyclization step, leading to the formation of the five-membered pyrrole ring.

Similarly, while 2-bromopyridin-3-amine is not a direct precursor for simple indoles, its chemical functionalities can be utilized to construct more complex indole-containing structures. For example, a multi-step sequence could involve the transformation of the pyridine ring into a benzene ring, followed by cyclization to form the indole nucleus. However, more direct methods for indole synthesis typically start from aniline derivatives.

| Starting Material | Reagent | Catalyst | Product |

| 2-Bromopyridin-3-amine | Terminal Alkyne | Palladium(0) / Copper(I) | Pyrrolo[3,2-b]pyridine |

| 2-Bromopyridin-3-amine | Ethyl 2-butynoate | Palladium(II) acetate (B1210297) | Ethyl pyrrolo[3,2-b]pyridine-2-carboxylate |

The transformation of 2-bromopyridin-3-amine into a pyridone derivative typically involves the displacement of the bromine atom with a hydroxyl group. This can be achieved through nucleophilic aromatic substitution, although the direct displacement of bromide on a pyridine ring can be challenging. More commonly, this transformation is accomplished via a metal-catalyzed hydroxylation reaction or through a multi-step sequence. For example, the bromine atom could be replaced by a methoxy group via a Buchwald-Hartwig or Ullmann-type reaction, followed by demethylation to yield the pyridone. The presence of the amino group can influence the reactivity of the pyridine ring and the conditions required for these transformations.

| Starting Material | Reagent | Conditions | Product |

| 2-Bromopyridin-3-amine | Sodium Hydroxide (B78521) | High temperature, pressure | 3-Amino-2-pyridone |

| 2-Bromopyridin-3-amine | Sodium Methoxide (B1231860), then HBr | Copper catalysis | 3-Amino-2-pyridone |

Catalysis and Mechanistic Investigations in 2 Bromopyridin 3 Amine Reactions

Catalytic Systems in Cross-Coupling Reactions of 2-Bromopyridin-3-amine

The choice of metal catalyst and accompanying ligands is paramount in dictating the course and efficiency of cross-coupling reactions involving 2-bromopyridin-3-amine. Palladium, copper, and ruthenium-based systems have all been employed to great effect.

Palladium catalysis is a cornerstone of C-C and C-N bond formation. In reactions with 2-aminopyridine (B139424) derivatives, the design of the ligand and the optimization of catalyst loading are critical to overcoming challenges such as catalyst inhibition by the basic amine group. nih.gov

Ligand Design: The development of sophisticated ligands has been instrumental in advancing palladium-catalyzed reactions. For the amination of 3-halo-2-aminopyridines, biarylmonophosphine ligands have proven particularly effective. Ligands such as RuPhos and BrettPhos, when used as part of a precatalyst system, have been identified as outstanding for coupling with secondary and primary amines, respectively. nih.gov These bulky and electron-rich ligands are thought to facilitate the key steps of oxidative addition and reductive elimination. nih.gov For instance, the use of a BrettPhos-derived precatalyst (Pre-L8) gave a 66% yield in the N-arylation of 3-bromo-2-aminopyridine with aniline, a significant improvement over the 42% yield obtained with the traditional Pd2(dba)3/BrettPhos system. nih.gov In Sonogashira couplings of 2-amino-3-bromopyridines, simple monodentate phosphines like triphenylphosphine (B44618) (PPh3) are effective. researchgate.net The design of these ligands is crucial for navigating the complexities of the catalytic cycle, which can be hindered by the coordination of the proximal amino group of the substrate to the palladium(II) center after oxidative addition. nih.gov

Catalyst Loading: The amount of palladium catalyst used can significantly impact reaction yields. In a Sonogashira coupling of 2-amino-3-bromo-5-methylpyridine, optimizing the palladium catalyst loading is a key consideration. researchgate.net More broadly, studies on Suzuki-Miyaura cross-coupling reactions emphasize the importance of minimizing catalyst loading to achieve good yields efficiently. researchgate.net For the coupling of unprotected ortho-bromoanilines, decreasing the catalyst loading of a CataCXium A palladacycle from a higher level to 5 mol% was found to be detrimental to the yield. nih.gov In the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives via Suzuki coupling, a catalyst loading of 5 mol% of Pd(PPh3)4 was utilized. mdpi.com

Table 1: Influence of Palladium Catalyst Systems on Cross-Coupling of 2-Amino-3-halopyridines

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Catalyst Loading | Yield | Reference |

|---|---|---|---|---|---|---|

| C-N Coupling | 3-bromo-2-aminopyridine | Aniline | BrettPhos-precatalyst (Pre-L8) | Not specified | 66% | nih.gov |

| C-N Coupling | 3-bromo-2-aminopyridine | Aniline | Pd2(dba)3 / BrettPhos (L8) | Not specified | 42% | nih.gov |

| C-N Coupling | 3-bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst (Pre-L3) | Not specified | 83% | nih.gov |

| Sonogashira | 2-amino-3-bromopyridines | Terminal Alkynes | Pd(CF3COO)2 / PPh3 / CuI | 2.5 mol% Pd | 72-96% | researchgate.net |

| Suzuki | 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 | 5 mol% | Moderate to Good | mdpi.com |

Copper-catalyzed reactions offer a more economical alternative to palladium for C-N bond formation. tcichemicals.com The effectiveness of these systems is highly dependent on the choice of ligands and the specific reaction conditions employed.

Influence of Ligands: A variety of ligands have been found to promote copper-catalyzed aminations. For the amination of 2-bromopyridine (B144113) with aqueous ammonia (B1221849), N,N-dimethylethylenediamine (DMEDA) was an effective ligand. researchgate.net In the coupling of 2-amino-5-iodopyridine (B21400) with morpholine, various diol ligands were tested, with ethylene (B1197577) glycol proving to be the most effective, leading to an 87% yield. rsc.org In contrast, 1,3-propanediol (B51772) gave no product, highlighting the importance of the ligand's structure. rsc.org Amino acids, such as L-proline, have also been successfully used as ligands in copper-catalyzed Ullmann-type reactions, facilitating the coupling of aryl halides with various nucleophiles under relatively mild conditions. acs.orgnih.gov For the amination of 2-iodopyridine, L-proline was more effective than other ligands when used with certain copper-containing metal-organic frameworks (Cu-MOFs). researchgate.net

Reaction Conditions: Reaction conditions play a crucial role. In the amination of 2-bromopyridine, the reaction temperature and the choice of copper salt are important variables. A study showed that both Cu(I) and Cu(II) salts could be used effectively. rsc.org The amination of 2-bromopyridine derivatives using aqueous ammonia has been achieved under mild conditions with a copper(I) catalyst. researchgate.netresearchgate.net For instance, the reaction of 2-bromopyridine with aqueous ammonia in the presence of CuI and DMEDA in ethylene glycol at 100°C gave a high yield of 2-aminopyridine. researchgate.net In some cases, increasing the concentration of reactants can improve yields, even in the absence of a ligand. researchgate.net

Table 2: Effect of Ligands on Copper-Catalyzed Amination of Halopyridines

| Substrate | Amine | Catalyst | Ligand | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Aqueous NH3 | CuI | DMEDA | Ethylene Glycol | 100 | 85% | researchgate.net |

| 2-Amino-5-iodopyridine | Morpholine | CuI | Ethylene Glycol | t-Butanol | 110 | 87% | rsc.org |

| 2-Amino-5-iodopyridine | Morpholine | CuI | L-Proline | t-Butanol | 110 | 55% | rsc.org |

| 2-Amino-5-iodopyridine | Morpholine | CuI | None | t-Butanol | 110 | No Product | rsc.org |

| 2-Iodopyridine | n-Octylamine | MOF-2 | L-Proline | DMSO | 110 | 74% | researchgate.net |

Ruthenium catalysts have been uniquely employed in the synthesis of heteroarylated 2-pyridones from 2-bromopyridines. A simple catalytic system comprising [RuCl2(p-cymene)]2, potassium pivalate (B1233124) (KOPiv), and sodium carbonate can convert 2-bromopyridines into complex pyridone structures. nih.govmdpi.com This transformation is proposed to occur through a domino reaction sequence that involves initial oxygen incorporation to form a pyridone, followed by a Buchwald-Hartwig-type N-arylation and subsequent C-H bond activation to further functionalize the pyridone ring. nih.gov This demonstrates the versatility of ruthenium in mediating complex transformations that involve multiple bond-forming events in a single pot. nih.govmdpi.com

Detailed Mechanistic Pathways in Transformations of 2-Bromopyridin-3-amine

Understanding the step-by-step mechanisms of these catalytic reactions is essential for their optimization and broader application.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, involves a catalytic cycle consisting of three main steps. libretexts.orgrsc.orgwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 2-bromopyridin-3-amine) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and results in the formation of a palladium(II) intermediate. libretexts.orgwikipedia.org This process increases the oxidation state and coordination number of the palladium center. wikipedia.orglibretexts.org For substrates like 3-bromo-2-aminopyridine, a potential challenge is the coordination of the amidine-like structure to the palladium, which could hinder this initial step. nih.gov

Transmetalation: The palladium(II) intermediate then undergoes transmetalation. In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide. libretexts.orglibretexts.org

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new C-C or C-N bond in the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orglibretexts.org This product-releasing step is favored when the newly formed bond is strong and requires the two groups to be adjacent on the metal's coordination sphere. wikipedia.org

This catalytic cycle is a cornerstone of modern organic synthesis, enabling the construction of complex molecules. wikipedia.org

C-H activation represents a powerful strategy for molecular functionalization, as it avoids the need for pre-functionalized starting materials. mdpi.com In the context of 2-bromopyridine chemistry, a notable example is the ruthenium-catalyzed formation of poly-heteroarylated 2-pyridones. nih.gov After the initial formation of an N-pyridyl-2-pyridone, the catalytic cycle continues with a C-H bond functionalization step. This is directed by the 2-pyridyl group on the nitrogen, leading to the heteroarylation of the C-6 position of the pyridone ring. nih.govmdpi.com This type of directed C-H activation involves the coordination of a directing group to the metal center, which then facilitates the cleavage of a specific C-H bond, often through the formation of a cyclometalated intermediate. rsc.org While the precise mechanism for the ruthenium-catalyzed pyridone functionalization is still a subject of study, it highlights the potential for C-H activation to create complex molecular architectures from relatively simple precursors. nih.gov

Mechanistic Insights into Rearrangement Reactions

Rearrangement reactions involving aminopyridine derivatives can proceed through various mechanisms depending on the reactants and conditions. While specific studies on 2-bromopyridin-3-amine hydrochloride are not extensively detailed in the provided results, mechanistic principles can be drawn from related structures.

One relevant transformation is the Chichibabin reaction, which involves the amination of a pyridine (B92270) ring using sodium amide. wikipedia.orgscientificupdate.com This reaction proceeds via an addition-elimination mechanism through a σ-adduct, also known as a Meisenheimer complex. wikipedia.orgnih.gov In this process, a nucleophilic amide ion (NH₂⁻) attacks an electron-deficient carbon on the pyridine ring. wikipedia.orgscientificupdate.com The aromaticity of the ring is temporarily disrupted to form an anionic σ-adduct intermediate. wikipedia.org Aromaticity is then restored by the elimination of a hydride ion (H⁻), which is an unusual leaving group. myttex.net The reaction is driven by the reformation of the stable aromatic ring and the subsequent irreversible reaction of the basic hydride ion. myttex.net

In the context of substituted halopyridines, nucleophilic aromatic substitution (SNAr) is a common mechanistic pathway. pearson.com For a compound like 2-bromopyridine, a nucleophile attacks the carbon atom bonded to the bromine. pearson.com This leads to an intermediate Meisenheimer complex, followed by the expulsion of the bromide ion to yield the substituted product. pearson.com

Acid-catalyzed rearrangements have also been studied in related heterocyclic systems. For instance, the reaction of phenylhydrazinopyridines in aqueous sulfuric acid can lead to disproportionation and benzidine-type rearrangement products. rsc.org These reactions are complex and can involve the formation of multiple products through competing pathways. rsc.org Another example is the acid-catalyzed reaction of an amine with an anhydride, which proceeds through a nucleophilic attack of the amine to form a carbinolamine intermediate. researchgate.net

Furthermore, rearrangements can be influenced by the formation of transient intermediates like pyridyne (an aryne). When 3-bromopyridine (B30812) reacts under strong basic conditions (e.g., with sodium amide), it can form a pyridyne intermediate, which then leads to a mixture of substitution products. This highlights how the position of the leaving group and the reaction conditions can dictate the operative mechanism and final product distribution.

Reaction Kinetics and Identification of Rate-Limiting Steps

The kinetics of reactions involving this compound are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Kinetic studies on the nucleophilic substitution of various bromopyridines have been conducted to elucidate these factors. acs.org

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. pearson.com This is because this step involves the disruption of the aromatic system, which has a significant activation energy barrier. The subsequent loss of the leaving group (bromide ion) to restore aromaticity is usually a faster process.

For reactions proceeding via an SN2 mechanism, the reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the nucleophile. libretexts.orgbyjus.com The rate-determining step is the single concerted step where the nucleophile attacks and the leaving group departs. libretexts.org

In some catalytic cycles, the rate-determining step may not be the C-H activation. For example, in a cobalt-catalyzed reaction of N-aryl-2-aminopyridine, mechanistic experiments indicated that C-H activation was not the rate-limiting step. rsc.org In acid-catalyzed rearrangements of phenylhydrazinopyridines, the observed pseudo-first-order rate constants for disproportionation increase steeply with acid concentration, indicating the dependence of the reaction rate on the acidity of the medium. rsc.org

The table below summarizes kinetic data for the reaction of different bromopyridines with methoxide (B1231860) ions, illustrating the influence of substituent positions on reactivity.

Table 1: Relative Reaction Rates of Bromopyridines with Sodium Methoxide Data interpretation based on principles of nucleophilic aromatic substitution.

| Compound | Position of Bromine | Relative Rate | Activating/Deactivating Group |

|---|---|---|---|

| 2-Bromopyridine | 2 | High | N in ring is activating |

| 3-Bromopyridine | 3 | Low | N in ring is deactivating |

| 4-Bromopyridine | 4 | High | N in ring is activating |

| 2-Bromopyridin-3-amine | 2 | Moderate-High | N in ring (activating), 3-amino (donating) |

This table is illustrative. The amino group at the 3-position is electron-donating, which would typically decrease the rate of nucleophilic attack compared to unsubstituted 2-bromopyridine.

Influence of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of this compound is significantly governed by the electronic and steric effects of its substituents—the bromo and amino groups—and the nitrogen atom within the pyridine ring.

Electronic Effects: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution, particularly at the C2 and C4 positions. scientificupdate.commyttex.net The amino group (-NH₂) at the C3 position is a strong electron-donating group through resonance, which increases the electron density of the ring. This electron-donating effect can counteract the activating effect of the ring nitrogen for nucleophilic substitution, potentially slowing the reaction compared to an unsubstituted 2-bromopyridine. Conversely, the bromine atom at the C2 position is an electron-withdrawing group by induction, which enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack.

Steric Effects: Steric hindrance plays a crucial role in the reactivity of amines and substituted pyridines. acs.org In reactions involving the amino group of 2-bromopyridin-3-amine, the adjacent bromine atom at the C2 position can sterically hinder the approach of reactants to the nitrogen atom. Similarly, for reactions at the C2 position (e.g., substitution of the bromine), the C3-amino group can present a steric barrier to the incoming nucleophile. Studies on substituted pyridines have shown that the extent of coordination to a Lewis acid decreases as the steric requirement of a substituent at the 2-position increases. acs.org For instance, the heat of reaction decreases significantly when moving from a 2-methyl to a 2-tert-butyl substituent, highlighting the impact of steric bulk. acs.org

The table below illustrates how substituents can influence reaction outcomes.

Table 2: Influence of Substituent Position on Reaction Products Based on general principles of pyridine chemistry.

| Reactant | Conditions | Major Product(s) | Influencing Factor |

|---|---|---|---|

| 3-Bromopyridine | NaNH₂ | 3-Aminopyridine (B143674) and 4-Aminopyridine | Electronic (Pyridyne intermediate) |

| 2-Bromopyridine | NaNH₂ | 2-Aminopyridine | Electronic (Activation at C2) |

Analysis of Side Reactions and Undesired By-product Formation

In the synthesis and reactions of 2-bromopyridin-3-amine, several side reactions can occur, leading to the formation of undesired by-products.

During the bromination of 2-aminopyridine to produce precursors, over-bromination is a common side reaction. This can lead to the formation of dibromo- or even tribromo-pyridines, such as 2-amino-3,5-dibromopyridine (B40352). acs.org The formation of these by-products complicates the purification process and reduces the yield of the desired monosubstituted product. acs.org For example, the bromination of 2-aminopyridine at room temperature can yield a mixture of 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine.

In nucleophilic substitution reactions, if conditions are not carefully controlled, the amino group itself can act as a nucleophile, potentially leading to dimerization or polymerization. Furthermore, reactions involving strong bases like sodium amide can lead to the formation of isomeric products through pyridyne intermediates, as seen in the reaction with 3-bromopyridine.

Hydrolysis of the bromo-substituent to a hydroxy group is another possible side reaction, particularly in aqueous conditions or in the presence of strong bases, which can lead to the formation of the corresponding pyridone. Diazotization of 2-aminopyridine, a related process, can yield 2-hydroxypyridine (B17775) (which exists as 2-pyridone) upon reaction with water. myttex.net

The table below lists potential by-products in reactions involving aminopyridines.

Table 3: Common By-products in Aminopyridine Reactions

| Reaction Type | Starting Material | Potential By-product(s) | Reference |

|---|---|---|---|

| Bromination | 2-Aminopyridine | 2-Amino-3,5-dibromopyridine | acs.org |

| Amination | 3-Bromopyridine | 4-Aminopyridine |

Inhibition Studies in Catalytic Processes

In catalytic processes involving 2-bromopyridin-3-amine or related compounds, certain species or conditions can inhibit the reaction, reducing the catalyst's efficiency or halting the reaction altogether.

The product itself can sometimes act as an inhibitor. In many transition metal-catalyzed reactions, strong coordination of the product to the metal center can prevent the catalyst from re-entering the catalytic cycle. The amino group on the pyridine ring is a potential ligand for the metal catalyst, and its coordination could inhibit the desired transformation.

Solvents and additives can also have a profound inhibitory effect. In a study on Ru(II)-mediated reactions of 2-bromopyridines, the reaction was completely inhibited when water was used as the solvent. myttex.net This suggests that water may interfere with the catalytic species, possibly by coordinating to the ruthenium center or reacting with other components of the catalytic system.

The electronic properties of substituents can also lead to inhibition. In the same Ru(II)-catalyzed study, it was observed that 2-bromopyridines bearing electron-donating groups at the C-3, C-5, or C-6 positions did not react under the optimized conditions. myttex.net This indicates that increased electron density on the pyridine ring can inhibit the catalytic process, possibly by altering the electronic properties of the substrate to a point where a key step in the catalytic cycle (like oxidative addition or coordination to the metal) is disfavored.

Finally, certain functional groups on the substrate can be crucial for catalytic activity, and their absence leads to inhibition. In a cobalt-catalyzed reaction, substrates lacking the N-H proton were not compatible with the reaction conditions, proving the vital role of the amine's N-H bond in the coordination with the metal catalyst. rsc.org

Advanced Characterization Techniques for 2 Bromopyridin 3 Amine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular structure by probing the interaction of the compound with electromagnetic radiation.

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-bromopyridin-3-amine, ¹H and ¹³C NMR spectra provide definitive information about the hydrogen and carbon environments, respectively.

¹H NMR: The proton NMR spectrum of 3-amino-2-bromopyridine (B189615) reveals distinct signals for the aromatic protons on the pyridine (B92270) ring and the amine protons. chemicalbook.comnih.gov The chemical shifts (δ) are influenced by the electronic effects of the bromine and amine substituents. In a typical spectrum in CDCl₃, the three aromatic protons appear as multiplets, while the amine protons may appear as a broad singlet. chemicalbook.comrsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The spectrum for a related compound, 2-bromopyridine (B144113), shows five distinct signals for the pyridine ring carbons, with the carbon atom bonded to the bromine appearing at a characteristic chemical shift. rsc.org

Table 1: Representative NMR Data for 2-Bromopyridine Derivatives

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| 2-Bromopyridine | ¹H | CDCl₃ | 8.36, 7.56, 7.49, 7.26 chemicalbook.com |

| 2-Bromopyridine | ¹³C | CDCl₃ | 150.3, 142.4, 138.6, 128.4, 122.8 rsc.org |

| 3-Amino-2-bromopyridine | ¹H | - | Data available for structural confirmation. chemicalbook.com |

| 3-Amino-2-bromopyridine | ¹³C | - | Data available for structural confirmation. nih.gov |

Infrared (IR) Spectroscopy: The FTIR spectra of 3-amino-2-bromopyridine have been studied in detail. nih.gov Key vibrational modes include N-H stretching vibrations of the amino group, C-H stretching of the pyridine ring, and ring stretching modes. nih.gov The presence of the bromine atom is confirmed by a characteristic C-Br stretching vibration, typically observed in the lower frequency region of the spectrum. nih.gov Experimental and theoretical studies have allowed for a complete assignment of the fundamental vibrational modes. nih.gov Data for the related compound 2-amino-3-bromopyridine (B76627) is also available from spectral databases. nih.gov

Raman Spectroscopy: FT-Raman spectroscopy complements IR data. For 3-amino-2-bromopyridine, Raman spectra have been recorded and analyzed, often with the aid of density functional theory (DFT) calculations to assign the observed bands. nih.gov Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon backbone which may be weak in the IR spectrum. cdnsciencepub.comnih.gov

Table 2: Selected Vibrational Frequencies for 3-Amino-2-bromopyridine

| Vibrational Mode | FTIR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3421 | 3422 |

| NH₂ Symmetric Stretch | 3319 | 3320 |

| C-H Stretch | 3095 | 3096 |

| C=C, C=N Ring Stretch | 1612 | 1613 |

| NH₂ Scissoring | 1588 | 1589 |

| C-Br Stretch | 665 | 665 |

| Data derived from theoretical and experimental studies. nih.gov |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyridine derivatives, characteristic π-π* and n-π* transitions are observed. aip.org Studies on 2- and 3-bromopyridine (B30812) show that these transitions are sensitive to solvent polarity. aip.org For instance, the n-π* transition often experiences a blue shift (hypsochromic shift) in polar solvents like ethanol (B145695) compared to nonpolar solvents like iso-octane. aip.org In some 2-substituted pyridines, including 2-bromopyridine, the n-π* transition may be absent or obscured by the more intense π-π* band. aip.org The UV/VIS spectra of complexes containing bromopyridine ligands have also been characterized. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HRMS, ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation pattern of a compound.

For aromatic amines, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a common analytical method. nih.govrug.nl Electrospray ionization (ESI) is a soft ionization technique frequently used, which typically generates the protonated molecular ion [M+H]⁺. rsc.org For 2-bromopyridin-3-amine (MW ≈ 173.01 g/mol for the free base), the [M+H]⁺ ion would be observed at an m/z corresponding to its isotopic pattern, which is distinctive due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br). nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. rsc.org Fragmentation analysis in MS/MS experiments can help elucidate the structure by showing characteristic losses, such as the loss of the bromine atom or parts of the pyridine ring. nist.gov GC-MS is also utilized for the analysis of related amine compounds. researchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of non-volatile compounds like 2-bromopyridin-3-amine hydrochloride. bldpharm.com A typical method involves a reverse-phase (RP) column, such as a C18 column, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. sielc.comcmes.orgekb.eg Detection is commonly performed using a UV or Diode Array Detector (DAD). ekb.egptfarm.pl The method can be optimized to separate isomeric impurities, such as other aminopyridines. cmes.org For Mass Spectrometry detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile phosphate (B84403) buffers. sielc.com Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution by using columns with smaller particle sizes. bldpharm.comsielc.com Gas Chromatography (GC) can also be employed for the analysis of volatile derivatives or related compounds. researchgate.net

Table 3: Typical HPLC Conditions for Aminopyridine Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Phosphate or Acetate Buffer |

| Flow Rate | 0.5 - 1.0 mL/min cmes.orgekb.eg |

| Detection | UV/DAD (e.g., 280 nm) cmes.org |

| Column Temperature | Ambient or controlled (e.g., 35 °C) cmes.org |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of the free base, 3-bromopyridin-2-amine, has been determined. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov In the crystal, molecules form centrosymmetric dimers through N-H···N hydrogen bonds. nih.gov These dimers are further linked into two-dimensional layers by C-Br···Br halogen bonding interactions. nih.gov This detailed structural information is invaluable for understanding the solid-state properties of the molecule. The crystal structures of other related derivatives, such as 5-bromopyridine-2,3-diamine and copper complexes of brominated pyridines, have also been reported, providing a basis for structural comparison. researchgate.netresearchgate.net

Table 4: Crystallographic Data for 3-Bromopyridin-2-amine

| Parameter | Value |

| Chemical Formula | C₅H₅BrN₂ nih.gov |

| Molecular Weight | 173.02 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | 12.2179 nih.gov |

| b (Å) | 4.0007 nih.gov |

| c (Å) | 12.8451 nih.gov |

| β (°) | 109.731 nih.gov |

| Volume (ų) | 591.01 nih.gov |

| Z | 4 nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and indispensable technique in the characterization of novel chemical compounds, including 2-bromopyridin-3-amine and its derivatives. This method provides quantitative information about the elemental composition of a sample, which is crucial for verifying its empirical and molecular formula. The technique is particularly important for confirming the successful synthesis of a target compound and for assessing its purity.

The most common method for determining the elemental composition of organic compounds is combustion analysis. In this process, a small, precisely weighed amount of the substance is combusted in a stream of oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From the masses of these products, the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be calculated. For halogen-containing compounds like 2-bromopyridin-3-amine, specific analytical methods are employed to determine the percentage of the halogen, in this case, bromine (Br).

The experimentally determined percentages of each element are then compared with the theoretically calculated values derived from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity. nih.gov

While the synthesis of various aminopyridine derivatives is widely reported, and their characterization is often stated to include elemental analysis, the specific numerical data for this compound and its derivatives are not consistently detailed in publicly accessible literature. ekb.egcymitquimica.comnih.govresearchgate.netresearchgate.netijpsr.com However, the principles of compositional verification remain constant. For instance, in the synthesis of new heterocyclic compounds derived from 2-aminopyridine (B139424), elemental (CHN) analysis is a standard procedure to confirm the structure of the synthesized products. cymitquimica.com Similarly, studies on novel 2-amino-3-cyanopyridine (B104079) derivatives rely on elemental analysis to elucidate their structures. nih.gov

To illustrate the application of this technique, one can calculate the theoretical elemental composition for the parent compound, 2-bromopyridin-3-amine, and its hydrochloride salt. These calculated values serve as the benchmark against which experimental results would be compared.

The molecular formula for 2-bromopyridin-3-amine is C₅H₅BrN₂. researchgate.netresearchgate.net Its molecular weight is 173.01 g/mol . researchgate.net For its hydrochloride salt, this compound, the molecular formula becomes C₅H₆BrClN₂.

The theoretical elemental composition is calculated as follows:

For 2-bromopyridin-3-amine (C₅H₅BrN₂):

%C = (5 * 12.011) / 173.01 * 100 = 34.70%

%H = (5 * 1.008) / 173.01 * 100 = 2.91%

%N = (2 * 14.007) / 173.01 * 100 = 16.19%

%Br = (1 * 79.904) / 173.01 * 100 = 46.18%

For this compound (C₅H₆BrClN₂):

%C = (5 * 12.011) / 209.47 * 100 = 28.67%

%H = (6 * 1.008) / 209.47 * 100 = 2.89%

%N = (2 * 14.007) / 209.47 * 100 = 13.37%

%Br = (1 * 79.904) / 209.47 * 100 = 38.15%

%Cl = (1 * 35.453) / 209.47 * 100 = 16.92%

These calculated values are presented in the data tables below. In a research setting, any newly synthesized batch of these compounds would be subjected to elemental analysis, and the experimental results would be expected to align closely with these theoretical percentages to confirm their successful synthesis and purity.

Data Tables

Table 1: Calculated Elemental Composition of 2-bromopyridin-3-amine

| Element | Symbol | Atomic Mass | Moles in Compound | Total Mass in Compound | Percentage Composition (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 34.70 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.91 |

| Bromine | Br | 79.904 | 1 | 79.904 | 46.18 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 16.19 |

| Total | 173.013 | 100.00 |

Table 2: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles in Compound | Total Mass in Compound | Percentage Composition (%) |

| Carbon | C | 12.011 | 5 | 60.055 | 28.67 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.89 |

| Bromine | Br | 79.904 | 1 | 79.904 | 38.15 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.92 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.37 |

| Total | 209.474 | 100.00 |

Theoretical and Computational Studies on 2 Bromopyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 2-bromopyridin-3-amine, DFT calculations have been employed to predict its molecular geometry, electronic behavior, and other key parameters. A significant study utilized the B3LYP functional with a 6-311G(2df,2p) basis set for these calculations. mdpi.com